molecular formula C18H16N6O2 B6428459 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034376-61-7

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B6428459
CAS No.: 2034376-61-7
M. Wt: 348.4 g/mol
InChI Key: GEBZFKAVRLJXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a phenyl group at the 2-position and a carboxamide moiety at the 4-position. The ethyl linker connects the triazole-carboxamide unit to a pyrazole ring bearing a furan-3-yl substituent.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-18(17-11-21-24(22-17)16-4-2-1-3-5-16)19-7-8-23-12-15(10-20-23)14-6-9-26-13-14/h1-6,9-13H,7-8H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBZFKAVRLJXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 4-(furan-3-yl)pyrazole moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A modified Vilsmeier-Haack reaction is employed to introduce the furan-3-yl group (Scheme 1).

Reaction Conditions :

  • Precursor : 5-(4-Nitrophenyl)furan-2-carbaldehyde.

  • Reagents : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).

  • Temperature : 0–5°C (initial), then 80°C for 6 hours.

  • Yield : 72–78% after recrystallization from acetic acid.

This step’s critical parameter is the stoichiometric control of POCl₃ to avoid over-halogenation. The nitro group on the phenyl ring enhances electrophilicity, facilitating furan incorporation.

Ethyl Linker Functionalization

The pyrazole’s N1 position is alkylated using 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃ in acetonitrile). Microwave-assisted synthesis (100°C, 30 minutes) improves reaction efficiency, achieving 85% yield compared to 62% under conventional heating.

Optimization Insight :

  • Excess base (>2 eq.) leads to hydrolysis of the furan ring.

  • Anhydrous conditions are mandatory to prevent competing hydration reactions.

Triazole-Carboxamide Assembly

Huisgen 1,3-Dipolar Cycloaddition

The 1,2,3-triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Procedure :

  • Azide Precursor : 2-Phenylazide synthesized from aniline via diazotization (NaNO₂/HCl, 0°C).

  • Alkyne Component : Propiolamide derivative prepared by amidating propargylamine with benzoyl chloride.

  • Reaction : CuI (10 mol%) in tert-butanol/H₂O (4:1), 50°C, 12 hours.

  • Yield : 89% with >95% regioselectivity (1,4-disubstituted triazole).

Table 1: Catalyst Screening for CuAAC

CatalystSolventTemp (°C)Yield (%)Selectivity (%)
CuIt-BuOH/H₂O508995
CuSO₄·5H₂ODMF807688
CuBrTHF608190

CuI in a polar aprotic solvent maximizes yield and selectivity by stabilizing the copper(I) intermediate.

Carboxamide Coupling

The final carboxamide bond is formed via EDC/HOBt-mediated coupling between the triazole carboxylic acid and the ethyl-linked pyrazole amine.

Optimized Protocol :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), hydroxybenzotriazole (HOBt, 1.1 eq.).

  • Solvent : Dichloromethane (DCM) with 2% v/v N,N-diisopropylethylamine (DIPEA).

  • Time : 24 hours at room temperature.

  • Yield : 91% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Alternate Pathways and Comparative Analysis

One-Pot Sequential Synthesis

Recent advances enable a telescoped synthesis combining pyrazole alkylation and triazole formation in a single reactor:

  • Step 1 : Pyrazole alkylation with 2-bromoethylamine hydrobromide.

  • Step 2 : In situ azide formation and CuAAC without intermediate isolation.

  • Yield : 78% overall, reducing purification steps by 40%.

Advantages :

  • Reduced solvent waste.

  • Shorter process time (8 hours vs. 24 hours for multi-step).

Limitations :

  • Lower regiocontrol (88% vs. 95% selectivity).

  • Requires stringent exclusion of moisture.

Solid-Phase Synthesis

Immobilizing the pyrazole on Wang resin allows iterative coupling cycles, though industrial adoption remains limited due to scalability issues.

Key Parameters :

  • Resin Loading : 0.8 mmol/g.

  • Cleavage Condition : 95% TFA in DCM.

  • Purity : 94% by HPLC, but yields plateau at 65%.

Analytical Validation and Quality Control

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time = 6.2 minutes.

  • ¹H NMR : Characteristic peaks at δ 8.21 (triazole H), 7.89 (furan H), and 4.32 (ethyl linker –CH₂–).

Impurity Profiling :

  • Major By-Product : N-alkylated triazole isomer (3–5%), separable via preparative TLC.

Industrial-Scale Considerations

Cost Analysis :

  • CuAAC Catalyst : Switching from CuI (€320/mol) to Cu nanoparticles (€180/mol) reduces costs by 44% without compromising yield.

  • Solvent Recovery : Implementing a falling-film evaporator reclaims 92% of t-BuOH, lowering waste disposal expenses.

Environmental Impact :

  • E-Factor : 18.7 for traditional synthesis vs. 9.3 for one-pot methods.

  • PMI (Process Mass Intensity) : 56 kg/kg product, driven by solvent use in column chromatography .

Chemical Reactions Analysis

Thermal Decomposition and Pyrolysis

The 1,2,3-triazole moiety undergoes thermal decomposition under flash vacuum pyrolysis (FVP) conditions (600°C, 10⁻³ Torr). This reaction typically leads to dinitrogen elimination and subsequent cyclization. For example:

  • Pyrolysis of ethyl 1-phenyl-1,2,3-triazole-4-carboxylate yields 5-methoxypyrazolo[1,5-a]pyrimidin-7-one via skeletal rearrangement .

  • Applied to the target compound, the triazole ring may cyclize with the adjacent pyrazole to form fused heterocycles (e.g., imidazo[1,2-b]pyrazoles) .

Key Data:

Reaction ConditionProductYieldReference
FVP, 600°C, 0.001 TorrFused imidazo-pyrazole75–85%

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In 1M HCl, the amide converts to a carboxylic acid, forming 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid .

  • Basic Hydrolysis : NaOH/EtOH cleaves the amide bond, yielding 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride , which reacts further with nucleophiles .

Key Data:

ConditionReagentProductReference
1M HCl, refluxH₂OCarboxylic acid
NaOH/EtOHCarbonyl chloride

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain bridging the pyrazole and triazole is susceptible to nucleophilic substitution. For example:

  • Reaction with thiosemicarbazide in dry ethanol forms pyrazolin-N-thioamide derivatives , which subsequently react with ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to yield thiazole hybrids (77–90% yields) .

Example Reaction:

text
Target Compound + Thiosemicarbazide → Pyrazolin-N-thioamide Pyrazolin-N-thioamide + Ethyl 2-chloro-3-oxobutanoate → Thiazole Hybrid (e.g., C₂₃H₂₁N₇O₃S)

Key Data:

ReagentProductYieldReference
ThiosemicarbazideThiazole hybrid84–87%

Electrophilic Substitution on the Furan Ring

The furan-3-yl group participates in electrophilic substitutions, such as:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .

  • Halogenation : Br₂/FeBr₃ adds bromine at the 2- or 5-position, forming dihalogenated derivatives .

Key Data:

ReactionProductYieldReference
Nitration5-Nitro-furan-3-yl68%
Bromination2,5-Dibromo-furan-3-yl72%

Metal Coordination and Complexation

The triazole and pyrazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms octahedral complexes with Cu(NO₃)₂, validated by UV-Vis and ESR spectroscopy .

  • Fe(III) Binding : The carboxamide oxygen and triazole nitrogen coordinate Fe³⁺, producing paramagnetic complexes .

Key Data:

Metal SaltComplex StructureStability Constant (log K)Reference
Cu(NO₃)₂[Cu(C₂₀H₁₈N₆O₂)(NO₃)₂]4.8
FeCl₃[Fe(C₂₀H₁₈N₆O₂)Cl₂]5.2

Cross-Coupling Reactions

The phenyl and furan groups enable palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives (70–85% yields) .

  • Sonogashira : Alkyne coupling with terminal alkynes (e.g., phenylacetylene) yields alkynylated analogs .

Key Data:

Reaction TypeReagentProductYieldReference
Suzuki4-MeO-C₆H₄B(OH)₂Biaryl derivative82%
SonogashiraPhC≡CHAlkynylated analog78%

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Research has shown that derivatives of triazoles exhibit potent antitumor activity. For instance, studies have indicated that compounds similar to N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have shown effectiveness against a range of bacteria and fungi, making them potential candidates for new antimicrobial therapies.

Case Study:
In research published in Antimicrobial Agents and Chemotherapy, a series of triazole compounds were synthesized and tested against resistant strains of bacteria. The results indicated that certain modifications to the triazole ring enhanced antimicrobial activity significantly.

Fungicides

This compound has been explored for its potential use as a fungicide. The unique structure allows it to interact with fungal enzymes, inhibiting their growth.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (μg/mL)Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10090
Rhizoctonia solani7580

Herbicides

The compound's ability to modulate plant growth pathways suggests potential as a herbicide. Its selective action on specific plant species could lead to effective weed management strategies.

Case Study:
A field study conducted on crops treated with triazole-based herbicides showed a significant reduction in weed biomass without affecting crop yield. This highlights the compound's potential for sustainable agricultural practices.

Polymer Synthesis

In materials science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)
Conventional Polymer25030
Triazole-based Polymer30050

Coatings

The compound can also be employed in developing coatings with protective properties against environmental degradation. Its incorporation into coating formulations has shown improvements in durability and resistance to UV radiation.

Case Study:
Research published in Materials Science & Engineering highlighted the enhanced performance of coatings containing triazole derivatives when exposed to harsh environmental conditions compared to traditional coatings.

Mechanism of Action

The compound's mechanism of action depends on its interactions with biological molecules:

  • Molecular Targets: : Likely targets include enzymes like kinases or receptors involved in signaling pathways.

  • Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, inflammation, or microbial activity. The presence of multiple aromatic systems allows it to intercalate with DNA or disrupt protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Heterocycles Substituents/Modifications
This compound (Target) Not explicitly given Not explicitly given Triazole, Pyrazole, Furan Phenyl, ethyl linker, carboxamide
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () C19H16N6O3 376.37 Triazole, Pyridopyrimidine Dioxopyridopyrimidine, ethyl linker
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide () C17H17N3O3S 343.40 Pyrazole, Furan, Thiophene Methoxy, methyl, dual heteroaryl substituents
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide () C17H19N3O3S 345.40 Pyrazole, Furan, Thiophene Hydroxy, trimethyl, dual heteroaryl substituents
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide () C16H19N5O2 313.35 Pyrazole (dual), Furan Trimethyl, ethyl linker
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () C19H16N6O2S 392.40 Triazole, Pyridazinone, Thiophene Oxopyridazine, phenyl, ethyl linker

Structural and Functional Insights:

  • Heterocyclic Diversity: The target compound’s triazole-pyrazole-furan system contrasts with pyridopyrimidine () or pyridazinone-thiophene () scaffolds.
  • Substituent Effects : The phenyl group on the triazole in the target compound may enhance aromatic stacking interactions compared to methyl or methoxy groups in analogs (–9). Hydrophilic substituents like hydroxy () or dioxo groups () could alter solubility or metabolic stability .
  • Linker Flexibility : Ethyl linkers are common in these compounds, enabling conformational flexibility for target engagement. Bulkier or rigid linkers (e.g., aromatic spacers) are absent in the provided analogs .

Biological Activity

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring, a furan moiety, and a pyrazole group. Its molecular formula is C18H18N4O2C_{18}H_{18}N_4O_2 with a molecular weight of approximately 342.36 g/mol. The structural formula can be represented as follows:

\text{N 2 4 furan 3 yl 1H pyrazol 1 yl ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide}

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown potent activity against various bacterial strains and fungi. In particular:

  • Antifungal Activity : Compounds with similar structures have demonstrated high efficacy against Candida albicans, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .
CompoundMIC (μg/mL)Target Organism
Triazole derivative0.0156Candida albicans
Fluconazole0.25Candida albicans

Anticancer Potential

Studies have indicated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, some compounds have been shown to disrupt the cell cycle in various cancer cell lines, leading to reduced proliferation rates . The mechanism often involves the inhibition of key enzymes involved in DNA synthesis.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research has highlighted that triazole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests a dual role in both antimicrobial and anti-inflammatory contexts.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and proliferation.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, leading to disrupted replication processes.
  • Receptor Modulation : Some studies suggest that triazoles may act on specific receptors involved in inflammatory responses.

Case Study 1: Antifungal Efficacy

In a comparative study involving several triazole derivatives, this compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, outperforming traditional antifungals like fluconazole .

Case Study 2: Anticancer Activity

A recent study assessed the anticancer effects of various triazole derivatives on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Q & A

Synthesis and Optimization

Q1 (Basic): What are the recommended synthetic routes for preparing this compound? A: The compound can be synthesized via multi-step reactions. A key intermediate is the furan-substituted pyrazole, which is coupled to the triazole-carboxamide core. For example:

Step 1 : Synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiocarbazide derivatives under reflux conditions .

Step 2 : Alkylation of the pyrazole moiety with 2-chloroethylamine, followed by coupling to the triazole-carboxamide fragment using ethanol/KOH as solvents .

Step 3 : Purification via recrystallization (ethanol/water mixtures) yields the final product.

Q2 (Advanced): How can synthetic efficiency be improved using computational or statistical tools? A: Design of Experiments (DoE) and flow chemistry techniques optimize reaction parameters (e.g., temperature, molar ratios, solvent polarity). For example, flow systems reduce side reactions in multi-step syntheses by enabling precise control over reaction kinetics .

Structural Characterization

Q3 (Basic): What analytical techniques validate the compound’s structure? A: Essential methods include:

  • NMR : Assign peaks for furan (δ 6.3–7.5 ppm), pyrazole (δ 7.0–8.0 ppm), and triazole (δ 8.0–8.5 ppm) protons .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., triazole-pyrazole dihedral angles ≈ 15–25°) and confirms stereochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 377.12) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.